4-(1,3-benzoxazol-2-yl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
4-(1,3-benzoxazol-2-yl)-N-phenylpiperidine-1-carboxamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzoxazol-2-yl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones to form the benzoxazole core. Common reaction conditions include the use of catalysts such as PCl3 in chlorobenzene at elevated temperatures (130-135°C) .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of high-yield, cost-effective processes. For example, the use of magnetic solid acid nanocatalysts has been reported to achieve high yields under ambient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzoxazol-2-yl)-N-phenylpiperidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
4-(1,3-benzoxazol-2-yl)-N-phenylpiperidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,3-benzoxazol-2-yl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Known for its fluorescent properties and antimicrobial activity.
N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-morpholinyl)-5-nitrobenzamide: Used in various chemical and biological studies.
Uniqueness
4-(1,3-benzoxazol-2-yl)-N-phenylpiperidine-1-carboxamide stands out due to its unique combination of the benzoxazole core with the piperidine and phenyl groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-N-phenylpiperidine-1-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c23-19(20-15-6-2-1-3-7-15)22-12-10-14(11-13-22)18-21-16-8-4-5-9-17(16)24-18/h1-9,14H,10-13H2,(H,20,23) |
InChI Key |
RQJZDMFBGPREBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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